molecular formula C9H12BrNO B1291478 3-Bromo-2-isopropoxy-5-methylpyridine CAS No. 760207-86-1

3-Bromo-2-isopropoxy-5-methylpyridine

Cat. No. B1291478
M. Wt: 230.1 g/mol
InChI Key: IKMYONSIBTXMPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated pyridines and their derivatives is a topic of interest in several papers. For instance, the development of 2-isocyanopyridines as convertible isocyanides for multicomponent chemistry is reported, with 2-bromo-6-isocyanopyridine being highlighted for its stability and synthetic efficiency . Another paper describes the synthesis of unique halogen-rich pyridine intermediates, which are valuable in medicinal chemistry . Additionally, an efficient synthesis route for a brominated pyridine derivative used as a receptor antagonist is detailed, showcasing the potential for creating complex molecules with brominated pyridines as starting materials .

Molecular Structure Analysis

The molecular structure of brominated pyridines is crucial for their reactivity and properties. One paper discusses the crystal structure of a Schiff base compound related to brominated pyridines, providing insights into the geometry and conformation of such molecules . Another study presents quantum mechanical and spectroscopic investigations of a brominated nitropyridine, offering detailed information on the molecular structure and electronic characteristics .

Chemical Reactions Analysis

The reactivity of brominated pyridines is explored in several papers. For example, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine is described, demonstrating the potential for functionalization of brominated pyridines . The selective synthesis of brominated bipyridines is also reported, indicating the versatility of brominated pyridines in organic synthesis . Furthermore, the amination of bromo-derivatives of pyridines is studied, suggesting possible reaction pathways and intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their molecular structure. The thermodynamic properties, luminescence behaviors, and infrared spectra of lanthanide complexes with brominated benzoic acid and bipyridine are examined, revealing the impact of bromination on these properties . Additionally, the vibrational frequencies, HOMO-LUMO energies, and other electronic properties of a brominated nitropyridine are analyzed, providing a comprehensive understanding of the compound's behavior .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : “3-Bromo-2-isopropoxy-5-methylpyridine” is used in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are being studied for their potential therapeutic applications in treating cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
  • Methods of Application or Experimental Procedures : The synthesis of these inhibitors involves several steps, starting from 2-fluoro-4-methylpyridine . The optimized synthesis avoids the use of palladium as a catalyst and is more diverse and versatile .
  • Results or Outcomes : The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield from a previously published synthesis starting from 2-bromo-4-methylpyridine .

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . The safety information includes the following precautionary statements: avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and do not eat, drink, or smoke when using this product .

properties

IUPAC Name

3-bromo-5-methyl-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(2)12-9-8(10)4-7(3)5-11-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMYONSIBTXMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626659
Record name 3-Bromo-5-methyl-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-isopropoxy-5-methylpyridine

CAS RN

760207-86-1
Record name 3-Bromo-5-methyl-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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